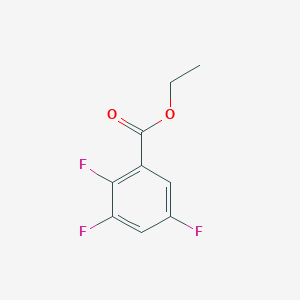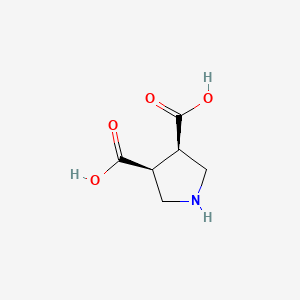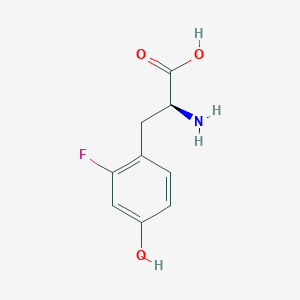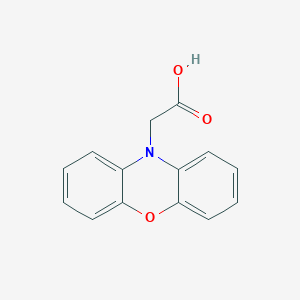
(2H-Octafluorocyclopentyl)methanol, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Octafluorocyclopentyl)methanol, 97%, is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless liquid with a boiling point of 67°C and a melting point of -20°C. It is a versatile compound that can be used in a variety of laboratory experiments, with a range of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
2H-Octafluorocyclopentyl)methanol, 97%, is used in a variety of scientific research applications. It is used as a solvent in organic synthesis, as a reagent in the synthesis of pharmaceuticals and other compounds, and as a catalyst in the synthesis of polymers. It is also used in the preparation of organometallic compounds, in the synthesis of fluorinated compounds, and in the preparation of organofluorine compounds.
Wirkmechanismus
The mechanism of action of 2H-Octafluorocyclopentyl)methanol, 97%, is not fully understood. However, it is known that the compound acts as a nucleophile, which means that it can form bonds with electrophiles. This allows it to react with other compounds, forming new compounds. Additionally, the compound can act as a Lewis acid, which means that it can accept electrons from other compounds. This allows it to form complexes with other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-Octafluorocyclopentyl)methanol, 97%, are not well understood. However, it is known that the compound is not toxic to humans and animals, and is generally regarded as safe for use in laboratory experiments. Additionally, the compound has been shown to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
2H-Octafluorocyclopentyl)methanol, 97%, has several advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is its low toxicity and relatively low cost, which makes it a suitable choice for many laboratory experiments. Additionally, the compound is relatively stable and has a low melting point, which makes it easy to use in a wide range of experiments. However, the compound is also highly volatile, which can make it difficult to use in certain experiments. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2H-Octafluorocyclopentyl)methanol, 97%. One potential direction is the use of the compound in the synthesis of pharmaceuticals and other compounds. Additionally, the compound could be used in the synthesis of organometallic compounds and in the preparation of organofluorine compounds. Additionally, the compound could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, the compound could be used in the development of new polymers and other materials.
Synthesemethoden
2H-Octafluorocyclopentyl)methanol, 97%, is synthesized through a two-step process. The first step involves the reaction of 1,1,1-trifluoro-2-propanol with sodium hydroxide to form a sodium alkoxide. This is then reacted with anhydrous hydrogen fluoride to form the desired compound. The reaction can be summarized as follows:
1,1,1-trifluoro-2-propanol + sodium hydroxide → sodium alkoxide
Sodium alkoxide + anhydrous hydrogen fluoride → 2H-Octafluorocyclopentyl)methanol, 97%
Eigenschaften
IUPAC Name |
(1,2,2,3,3,4,4,5-octafluorocyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F8O/c7-2-3(8,1-15)5(11,12)6(13,14)4(2,9)10/h2,15H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUONYCOHKSKXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1(C(C(C(C1(F)F)(F)F)(F)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-Octafluorocyclopentyl)methanol, 97% | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)

![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)









![2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%](/img/structure/B6292090.png)